molecular formula C11H17F3N2O2 B2360099 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide CAS No. 2097916-74-8

4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide

Cat. No.: B2360099
CAS No.: 2097916-74-8
M. Wt: 266.264
InChI Key: ZAKSZCBDNXOVIY-UHFFFAOYSA-N
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Description

4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl group, an oxo group, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.

    Introduction of Substituents: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O2/c1-10(2,3)6-4-15-8(17)7(6)9(18)16-5-11(12,13)14/h6-7H,4-5H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKSZCBDNXOVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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